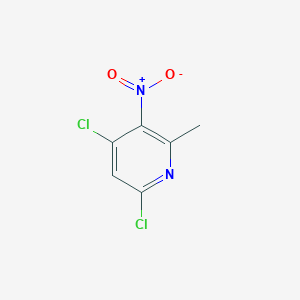

4,6-Dichloro-2-methyl-3-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-6(10(11)12)4(7)2-5(8)9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHLRJUPEKKBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4,6 Dichloro 2 Methyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) core of 4,6-dichloro-2-methyl-3-nitropyridine, substituted with two chloro groups and a nitro group, is highly activated for nucleophilic aromatic substitution. This reactivity is a cornerstone of its chemical transformations, allowing for the introduction of a wide array of functional groups.

In this compound, the two chlorine atoms are situated at positions C-4 and C-6. The reactivity of these two positions towards nucleophilic attack is not identical. The chlorine atom at the C-4 position is generally more susceptible to substitution than the chlorine at the C-6 position. This enhanced reactivity at C-4 is attributed to the electronic influence of the adjacent nitro group at C-3.

The substitution pattern is dictated by the stability of the Meisenheimer complex, a key intermediate in SNAr reactions. Nucleophilic attack at C-4, which is ortho to the nitro group, allows for the negative charge of the intermediate to be effectively delocalized onto the nitro group through resonance. This stabilization is more pronounced for the intermediate formed via attack at C-4 than at C-6, which is para to the nitro group. While both positions are activated, the inductive effect of the nitro group is stronger at the adjacent C-4 position, further enhancing its electrophilicity.

Studies on the analogous compound, 2,6-dichloro-3-nitropyridine (B41883), have shown a preference for nucleophilic attack at the C-2 position, which is also ortho to the nitro group. This observation supports the principle that the chlorine atom in closer proximity to the strongly electron-withdrawing nitro group exhibits greater reactivity.

The nitro group at the C-3 position plays a pivotal role in activating the pyridine ring for nucleophilic aromatic substitution. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system, making it more susceptible to attack by nucleophiles.

The activating effect of the nitro group is exerted through two primary mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bonds. This effect is most pronounced at the adjacent carbon atoms.

Resonance Effect: The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance. This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate.

The presence of the nitro group is crucial for the facile displacement of the chlorine atoms, which would otherwise be unreactive under typical nucleophilic substitution conditions.

The methyl group at the C-2 position influences the reactivity of this compound in two ways:

Electronic Effect: The methyl group is a weak electron-donating group. This property slightly counteracts the electron-withdrawing effects of the nitro group and the pyridine nitrogen, but its impact is generally overshadowed by these stronger activating factors.

Steric Effect: The methyl group can exert steric hindrance, potentially impeding the approach of a nucleophile to the adjacent C-6 position. While the effect may be minor for small nucleophiles, it can become more significant with bulkier reagents, further favoring substitution at the less hindered C-4 position.

The differential reactivity of the two chlorine atoms in this compound allows for chemoselective and regioselective transformations. By carefully controlling reaction conditions and the nature of the nucleophile, it is possible to selectively substitute one chlorine atom over the other.

For instance, in the ammonolysis of the related 2,6-dichloro-3-nitropyridine, the amino group preferentially displaces the chlorine at the C-2 position, yielding 2-amino-6-chloro-3-nitropyridine. A similar regioselectivity is expected for this compound, with the initial substitution occurring at the C-4 position.

This regioselectivity is a valuable tool in synthetic chemistry, as it enables the stepwise introduction of different functional groups onto the pyridine ring, leading to the synthesis of complex, polysubstituted pyridine derivatives.

The activated nature of the pyridine ring in this compound allows for reactions with a broad range of nucleophiles. Common nucleophiles employed in SNAr reactions with similar activated heterocyclic systems include:

Amines: Primary and secondary amines are effective nucleophiles, leading to the formation of aminopyridine derivatives.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to form alkoxy-substituted pyridines.

Thiolates: Thiolates are excellent nucleophiles and readily displace the chlorine atoms to yield thioethers.

The choice of nucleophile, solvent, and reaction temperature can be tailored to achieve the desired substitution product.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Dichloronitropyridine Systems (Note: Specific examples for this compound are limited in the literature; this table is illustrative based on analogous compounds.)

| Nucleophile | Expected Major Product with this compound |

| Ammonia (B1221849) | 4-Amino-6-chloro-2-methyl-3-nitropyridine |

| Sodium Methoxide | 4-Methoxy-6-chloro-2-methyl-3-nitropyridine |

| Sodium Thiophenoxide | 4-(Phenylthio)-6-chloro-2-methyl-3-nitropyridine |

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to 3-aminopyridine (B143674) derivatives. The reduction of nitroarenes is a well-established transformation in organic synthesis, and a variety of reducing agents can be employed.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. It is often a clean and efficient method.

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective reducing agents for nitro groups.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. In the case of this compound, care must be taken to avoid the reductive dehalogenation of the chloro-substituents. Milder reducing agents or carefully controlled reaction conditions may be necessary to achieve selective reduction of the nitro group. For example, the reduction of the related compound 2,6-dichloro-4-methyl-3-aminopyridine has been achieved through catalytic hydrogenation.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| H₂, Pd/C | Catalytic hydrogenation; generally high yielding and clean. |

| Fe, HCl | A classic and cost-effective method for nitro group reduction. |

| SnCl₂, HCl | Stannous chloride in acidic media is a common laboratory-scale reagent. |

| Na₂S₂O₄ | Sodium dithionite (B78146) can be used for the selective reduction of nitro groups. |

Transformations Involving the Methyl Substituent

The methyl group at the 2-position of the pyridine ring also offers opportunities for chemical modification, primarily due to the acidity of its protons, which is enhanced by the electron-withdrawing nitro group and the pyridine nitrogen.

The methyl group of 2-methyl-3-nitropyridine (B124571) derivatives can undergo condensation reactions with aldehydes, particularly aromatic aldehydes, to form styrylpyridines. mdpi.comresearchgate.net This reaction, often catalyzed by a base like piperidine, proceeds via a carbanion intermediate formed by deprotonation of the methyl group. researchgate.net The reaction is typically carried out by heating the reactants in a suitable solvent, such as toluene. mdpi.com

This method provides a metal-free alternative to palladium-catalyzed coupling reactions for the synthesis of vinyl-substituted pyridines. researchgate.net A notable feature of this reaction is its high stereoselectivity, typically yielding the pure trans-isomer of the resulting alkene. mdpi.com The scope of the reaction is broad, tolerating various substituents on the aromatic aldehyde. mdpi.com

Table 1: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes

Data synthesized from findings on the reactivity of related 2-methyl-3-nitropyridines. mdpi.comresearchgate.net

Besides condensation reactions, the methyl group can be derivatized in other ways. For example, oxidation of the pyridine nitrogen to an N-oxide further increases the acidity of the adjacent methyl group, enhancing its reactivity in condensation reactions. nih.gov The methyl group itself can also be a target for oxidation to a carboxylic acid or halogenation under specific conditions, although these transformations might be challenging to achieve selectively in the presence of the other reactive groups on the this compound scaffold.

Metal-Catalyzed Coupling Reactions

The two chlorine atoms on the pyridine ring are excellent handles for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming C-C bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. harvard.edulibretexts.orgorganic-chemistry.org The chlorine atoms at the 4- and 6-positions of this compound can both participate in Suzuki coupling reactions. researchgate.net

Research on related dichloropyridines has shown that the reactivity of the two chlorine atoms can differ, allowing for selective mono- or di-substitution by carefully controlling the reaction conditions, such as the catalyst, ligands, base, and stoichiometry of the reagents. nsf.gov Generally, the chlorine atom at the 4-position is more reactive towards palladium-catalyzed cross-coupling than the one at the 6-position in many pyridine systems. nsf.gov However, the electronic effects of the nitro and methyl groups in the target molecule can influence this selectivity.

A variety of aryl- and heteroarylboronic acids can be used as coupling partners to synthesize a wide range of biaryl and heteroaryl-substituted pyridines. mdpi.com Other palladium-catalyzed cross-coupling reactions, such as Stille (using organotin reagents), Negishi (using organozinc reagents), and Heck (using alkenes) couplings, are also applicable to dichloropyridines and represent viable strategies for the functionalization of this compound. nobelprize.orglibretexts.org

Table 2: Representative Suzuki Coupling of Dichloroheteroarenes

This table summarizes conditions used for related dichloroheteroarenes, which are indicative of the conditions applicable to this compound. researchgate.netnsf.gov

Buchwald-Hartwig Arylamination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of carbon-nitrogen bonds, specifically for the formation of arylamines. This reaction allows for the coupling of amines with aryl halides or pseudohalides. While specific literature detailing the Buchwald-Hartwig arylamination of this compound is not extensively available, the reactivity of this substrate can be predicted based on the established principles of the reaction.

The pyridine ring, being electron-deficient, is generally a suitable substrate for palladium-catalyzed coupling reactions. The presence of two chloro substituents provides two potential sites for the coupling reaction. The regioselectivity of the Buchwald-Hartwig amination on this substrate would be influenced by the electronic effects of the other substituents. The nitro group at the 3-position is strongly electron-withdrawing, which can influence the reactivity of the adjacent chloro groups. Typically, the C-4 position is more activated towards nucleophilic attack due to the para-directing effect of the pyridine nitrogen and the ortho-directing effect of the nitro group. However, in palladium-catalyzed reactions, steric factors around the metal center also play a crucial role.

A typical Buchwald-Hartwig reaction involves a palladium precursor, a phosphine (B1218219) ligand, and a base in an inert solvent. The choice of ligand is critical and often dictates the success and efficiency of the reaction. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have been shown to be effective in the amination of various aryl halides.

Given the electronic activation of the pyridine ring by the nitro group, it is plausible that the Buchwald-Hartwig amination of this compound could proceed under relatively mild conditions. The reaction would likely favor monosubstitution at either the C-4 or C-6 position, with the potential for disubstitution under more forcing conditions. The specific outcome would depend on the reaction parameters, including the nature of the amine, the catalyst system, and the reaction temperature.

Table 1: Representative Conditions for Buchwald-Hartwig Arylamination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Product(s) |

| Aniline | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80-110 | 4-Anilino-6-chloro-2-methyl-3-nitropyridine and/or 6-Anilino-4-chloro-2-methyl-3-nitropyridine |

| Morpholine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 4-(6-Chloro-2-methyl-3-nitropyridin-4-yl)morpholine and/or 4-(4-Chloro-2-methyl-3-nitropyridin-6-yl)morpholine |

| n-Butylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | N-(6-Chloro-2-methyl-3-nitropyridin-4-yl)butan-1-amine and/or N-(4-Chloro-2-methyl-3-nitropyridin-6-yl)butan-1-amine |

Other Significant Chemical Transformations and Derivatizations

Beyond palladium-catalyzed couplings, this compound is a versatile substrate for a variety of other chemical transformations, primarily driven by the high reactivity of the chloro substituents towards nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, facilitates the displacement of the chloride ions by a range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C-4 and C-6 positions are susceptible to replacement by nucleophiles such as amines, alkoxides, and thiolates. The regioselectivity of these reactions is governed by the electronic environment of the pyridine ring. The nitro group at the C-3 position activates both the C-4 (ortho) and C-6 (para) positions for nucleophilic attack. Generally, the C-4 position is more activated due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group.

For instance, reaction with ammonia or primary/secondary amines can lead to the corresponding amino-substituted pyridines. Similarly, treatment with sodium methoxide would yield the methoxy-substituted derivative. The reaction conditions for these transformations are typically milder than those required for less activated aryl chlorides.

Reduction of the Nitro Group

The nitro group at the C-3 position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon. This transformation opens up further avenues for derivatization, as the resulting amino group can be diazotized and converted to a variety of other functional groups, or it can participate in the formation of fused heterocyclic systems.

Reactions Involving the Methyl Group

The methyl group at the C-2 position can also be a site for chemical modification. For example, it can undergo condensation reactions with aromatic aldehydes in the presence of a suitable base to form styryl derivatives. mdpi.com This transformation extends the conjugation of the system and can be used to modulate the electronic and photophysical properties of the molecule.

Table 2: Examples of Other Chemical Transformations of this compound

| Reagent(s) | Reaction Type | Product(s) |

| Ammonia (aq.) | SNAr | 4-Amino-6-chloro-2-methyl-3-nitropyridine |

| Sodium methoxide | SNAr | 4-Chloro-6-methoxy-2-methyl-3-nitropyridine |

| Sodium thiophenoxide | SNAr | 4-Chloro-2-methyl-3-nitro-6-(phenylthio)pyridine |

| SnCl₂ / HCl | Nitro group reduction | 4,6-Dichloro-2-methylpyridin-3-amine |

| Aromatic aldehyde / Base | Condensation | 4,6-Dichloro-2-(styryl)-3-nitropyridine derivatives |

Mechanistic Insights into Reactions of 4,6 Dichloro 2 Methyl 3 Nitropyridine Systems

Elucidation of Nitration Mechanisms in Pyridine (B92270) Series

The nitration of pyridine and its derivatives is a process of significant interest in organic synthesis, though it is complicated by the electron-deficient nature of the pyridine ring, which is substantially less reactive towards electrophilic aromatic substitution than benzene (B151609). researchgate.net Traditional nitration methods that are effective for benzene often fail or give very low yields with pyridine. However, specific methodologies have been developed that proceed through unique mechanistic pathways, differing from classical electrophilic aromatic substitution.

N-Nitropyridinium Ion Intermediates

A key advancement in the nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅). researchgate.netacs.org When pyridine or its derivatives are treated with N₂O₅ in an organic solvent, the initial step is the formation of an N-nitropyridinium ion intermediate. researchgate.netrsc.org This occurs through the attack of the nucleophilic nitrogen atom of the pyridine ring on the electrophilic nitronium ion (NO₂⁺) source.

The formation of this N-nitropyridinium salt, such as N-nitropyridinium nitrate, is a critical step that precedes the introduction of the nitro group onto the carbon framework of the ring. psu.eduntnu.no This intermediate has been identified and characterized, and its formation diverts the reaction from the typical direct electrophilic attack on the ring's carbon atoms, which is disfavored due to the deactivating effect of the protonated nitrogen atom under strongly acidic conditions. rsc.org

Upon formation, the N-nitropyridinium ion is then subjected to conditions that facilitate the rearrangement of the nitro group from the nitrogen atom to a carbon atom on the ring.

Sigmatropic Rearrangements

Once the N-nitropyridinium intermediate is formed, the introduction of the nitro group onto the pyridine ring does not proceed via a standard electrophilic aromatic substitution. Instead, evidence strongly supports a mechanism involving a sigmatropic rearrangement. researchgate.netpsu.edu Specifically, a psu.eduvaia.com sigmatropic shift is proposed for the migration of the nitro group. researchgate.netrsc.orgntnu.no

This pericyclic reaction involves the movement of the nitro group from the nitrogen atom (position 1) to the C-3 (β-position) of the pyridine ring. researchgate.netrsc.org The reaction is facilitated by the addition of a nucleophile, such as bisulfite, which attacks the ring to form an unstable dihydropyridine (B1217469) adduct. rsc.orgntnu.no This addition breaks the aromaticity and sets up the π-system required for the sigmatropic shift. The rearrangement is an intramolecular process, which accounts for its regioselectivity for the 3-position. rsc.orgpsu.edu Studies on substituted pyridines have provided further evidence for this mechanistic pathway over one involving the formation of a solvent-caged ion pair. rsc.orgpsu.edu

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Halogenated Nitropyridines

Halogenated nitropyridines, such as 4,6-dichloro-2-methyl-3-nitropyridine, are highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups, particularly the nitro group, and the inherent electron deficiency of the pyridine ring activate the system towards attack by nucleophiles. wikipedia.orglibretexts.org

Meisenheimer Complex Formation

The accepted mechanism for SNAr reactions on such activated systems is a two-step addition-elimination process. rsc.org The first and often rate-determining step is the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, in this case, a carbon atom bearing a halogen substituent. libretexts.orgnih.gov This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgwikipedia.org

In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted, and the carbon atom at the site of attack becomes sp³ hybridized. libretexts.org The negative charge is delocalized across the π-system and is effectively stabilized by the electron-withdrawing nitro group at the ortho or para position. wikipedia.orglibretexts.org For a substrate like this compound, nucleophilic attack at C-4 or C-6 would result in a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom of the ring and the oxygen atoms of the nitro group. This stabilization is crucial for the feasibility of the reaction. libretexts.org The formation of these adducts can sometimes be reversible. nih.gov In the second step of the mechanism, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

Factors Governing Reaction Rates and Leaving Group Abilities

Several factors influence the rate of SNAr reactions on halogenated nitropyridines.

Substrate Structure: The presence and position of electron-withdrawing groups are paramount. A nitro group ortho or para to the leaving group provides significant stabilization to the Meisenheimer complex through resonance, thereby increasing the reaction rate. wikipedia.orgstackexchange.com The inherent electron-deficient nature of the pyridine ring itself contributes to this activation. researchgate.net

Leaving Group: In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the nature of the leaving group has a different effect than in SN2 reactions. The typical order of leaving group ability is F > Cl ≈ Br > I. wikipedia.orgnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. rsc.orgnih.gov The C-F bond is the most polarized, which facilitates the initial attack of the nucleophile. Since the cleavage of the carbon-halogen bond occurs in a subsequent, faster step, the bond strength is less critical than the activation of the carbon atom towards attack. nih.gov

Nucleophile: The reactivity of the nucleophile is also a key factor. Stronger nucleophiles generally lead to faster reaction rates. libretexts.org The strength of a nucleophile is influenced by its charge, basicity, and polarizability. libretexts.org

Solvent: The solvent can influence reaction rates by solvating the reactants and intermediates. Polar aprotic solvents are often effective for SNAr reactions as they can solvate the cation associated with the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity. libretexts.org

Computational and Theoretical Investigations of 4,6 Dichloro 2 Methyl 3 Nitropyridine

Prediction of Reactivity and Selectivity Profiles

A comprehensive theoretical investigation into the reactivity and selectivity of 4,6-dichloro-2-methyl-3-nitropyridine would typically involve methods like Density Functional Theory (DFT). These calculations would elucidate the electronic properties of the molecule, which are fundamental to its chemical behavior.

Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (red) and electron-poor (blue) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, one would expect the regions near the oxygen atoms of the nitro group to be electron-rich, while the pyridine (B92270) ring carbons, particularly those bonded to the electron-withdrawing chloro and nitro groups, would be electron-deficient.

Fukui Functions and Local Softness: These reactivity descriptors, derived from conceptual DFT, would provide quantitative predictions of the most reactive sites for nucleophilic, electrophilic, and radical attacks. This would be essential for predicting the regioselectivity of its reactions. For instance, in nucleophilic aromatic substitution reactions, these indices could predict which of the two chlorine atoms is more likely to be displaced.

Without specific computational studies on this compound, a detailed and data-rich discussion of its reactivity and selectivity profile remains speculative.

Solvent Effects on Electronic Transitions and Reactivity

The chemical behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects.

A theoretical study on the solvent effects for this compound would investigate:

Electronic Transitions (UV-Vis Spectra): Time-Dependent DFT (TD-DFT) calculations, in conjunction with a solvent model, would predict the electronic absorption spectra (UV-Vis) of the molecule in different solvents. Solvents of varying polarity could induce shifts in the absorption maxima (solvatochromism). A shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) would provide information about the nature of the electronic transitions (e.g., n→π* or π→π*) and the relative stabilization of the ground and excited states by the solvent.

Reactivity in Solution: Solvents can alter the reactivity and selectivity of a reaction by stabilizing or destabilizing reactants, transition states, and products to different extents. Computational modeling of reaction pathways in different solvents would provide activation energies and reaction energies, allowing for a prediction of how the solvent influences reaction rates and outcomes. For example, polar solvents might preferentially stabilize a polar transition state, thereby accelerating a particular reaction pathway.

In the absence of specific published research for this compound, it is not possible to provide quantitative data, such as tables of transition energies in various solvents or solvent-dependent reactivity indices.

Advanced Applications of 4,6 Dichloro 2 Methyl 3 Nitropyridine As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

Synthesis of Fused Pyridine (B92270) Systems (e.g., Imidazopyridines, Isothiazolopyridines, Thienopyridines, Pyrazolopyridines)

Role in Multi-component Reactions for Diversified Chemical Libraries

Multi-component reactions (MCRs) are powerful tools for rapidly generating libraries of complex molecules from simple starting materials. Highly functionalized and reactive molecules are often employed as key building blocks in MCRs. Although 4,6-dichloro-2-methyl-3-nitropyridine possesses the requisite functionality to be a candidate for MCRs, a literature search did not yield specific examples of its use in developing diversified chemical libraries. Research in this area tends to focus on more established scaffolds or building blocks.

Derivatization for Specialized Research Probes and Intermediates

Precursors for Chemical Probes

Chemical probes are essential tools for studying biological systems. Their synthesis often begins with a core heterocyclic structure that can be systematically modified. The reactive nature of this compound makes it a plausible starting point for such probes. However, there is no specific information available that documents its use as a direct precursor for the synthesis of specialized chemical probes.

Synthesis of Labeled Compounds for Research

Isotopically labeled compounds are crucial for a variety of research applications, including metabolic studies and as internal standards in quantitative mass spectrometry. The synthesis of such labeled molecules typically involves incorporating isotopes like ¹³C, ¹⁵N, or ²H into a specific synthetic route. A search for methodologies detailing the synthesis of isotopically labeled this compound or its use to create other labeled compounds did not provide any specific results.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy aimed at producing structurally diverse small molecules to explore broad areas of chemical space. nih.govrsc.orgnih.gov This approach often relies on pluripotent starting materials that can undergo a variety of transformations to yield different molecular skeletons. cam.ac.uk While this compound has multiple reaction sites (two chloro-substituents, a nitro group, and the pyridine ring itself) that could potentially be exploited in a DOS campaign, no published studies were found that explicitly describe such a strategy originating from this specific compound.

Future Directions in the Synthetic Utility of Halogenated Nitropyridines

Halogenated nitropyridines, including scaffolds like this compound, are poised to remain critical building blocks in synthetic chemistry, particularly in the fields of medicine and materials science. Future research in this area is expected to focus on several key themes aimed at enhancing their synthetic utility, expanding their application, and improving the sustainability of their transformations.

One of the most significant future directions is the development of more sophisticated and highly selective catalytic systems. nih.gov For polyfunctional molecules with multiple halogen atoms, achieving predictable and high site-selectivity remains a primary goal. Research will likely concentrate on the design of novel ligands for transition metals like palladium and nickel that can precisely discriminate between different C-Cl bonds based on subtle electronic or steric differences. nih.govyoutube.com This will enable the synthesis of complex substitution patterns that are currently difficult to access, thereby opening up unexplored chemical space. nih.gov

Another promising avenue is the expansion of the reaction scope beyond traditional cross-coupling and SNAr reactions. This includes the development of methods for direct C-H functionalization, allowing for the modification of the pyridine core without pre-installed handles. Furthermore, exploring novel transformations of the nitro group, such as its use as a directing group or its conversion into other functionalities beyond the standard reduction to an amine, will add new dimensions to the synthetic utility of these compounds.

The importance of halogenated compounds in pharmaceuticals and agrochemicals is well-established, with a high proportion of approved drugs containing halogen atoms. nih.govresearchgate.netnih.gov Future work will undoubtedly continue to leverage halogenated nitropyridines as key intermediates for the synthesis of novel bioactive molecules. Their ability to serve as rigid scaffolds for presenting diverse functional groups makes them ideal for library synthesis in drug discovery programs.

Finally, there is a growing emphasis on the development of sustainable and environmentally friendly synthetic methodologies. nih.gov For halogenated nitropyridines, this could involve the use of biocatalysis, employing halogenase enzymes for regioselective halogenation, thereby avoiding harsh and hazardous reagents. nih.gov Additionally, optimizing reaction conditions to use greener solvents, reduce catalyst loading, and minimize waste generation will be crucial for the large-scale application of these valuable synthetic intermediates. google.comresearchgate.net

Q & A

Q. How can I optimize the synthesis of 4,6-Dichloro-2-methyl-3-nitropyridine to improve yield and purity?

Methodological Answer:

- Use chlorination agents like PCl₅ in POCl₃ under reflux conditions, as demonstrated in analogous pyridine derivatives .

- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.

- Purify via recrystallization (e.g., ethanol/water mixtures) to isolate crystalline products. Adjust solvent polarity to minimize impurities.

- Optimize stoichiometry: Excess chlorinating agents (1.5–2.0 eq.) enhance substitution efficiency, while controlled nitration (HNO₃/H₂SO₄) prevents over-nitration .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher rates but risk decomposition |

| Reaction Time | 6–8 hours | Prolonged time increases impurities |

| Solvent | POCl₃ or DCM | Polar aprotic solvents favor substitution |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Chlorine substituents deshield adjacent carbons .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-Cl (750–550 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .

- X-ray Crystallography : Resolve crystal packing and substituent orientation for structural validation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and predict reactivity. Substituents like nitro groups lower LUMO, enhancing electrophilic interactions .

- Perform molecular docking to simulate binding with biological targets (e.g., enzymes or receptors). For example, chloro and nitro groups may form halogen bonds or π-π stacking .

- Apply QSAR models to correlate substituent effects (e.g., Cl position, methyl group) with activity. Compare with analogs like 2-Chloro-4-methoxy-6-methyl-3-nitropyridine .

| Substituent Position | Electronic Effect | Bioactivity Impact |

|---|---|---|

| 4-Cl | Electron-withdrawing | Increases electrophilicity |

| 2-CH₃ | Steric hindrance | Reduces binding affinity |

| 3-NO₂ | Resonance withdrawal | Stabilizes transition states |

Q. How do I resolve contradictions in analytical data (e.g., conflicting NMR shifts or unexpected byproducts)?

Methodological Answer:

- Multi-technique validation : Cross-reference NMR with IR and MS to confirm functional groups. For example, a missing NO₂ peak in IR suggests incomplete nitration .

- Isotopic labeling : Use ¹⁵N-labeled reagents to trace nitro group incorporation and identify side reactions .

- Advanced chromatography : Employ HPLC-MS/MS to separate and characterize co-eluting impurities. Adjust gradient elution (e.g., 10–90% acetonitrile in water) .

- Replicate experiments : Systematic variation of conditions (e.g., temperature, catalyst) isolates variables causing discrepancies .

Q. What strategies mitigate decomposition during storage or reactions?

Methodological Answer:

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture using molecular sieves .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit nitro group degradation.

- Reaction conditions : Use low-temperature nitration (–10°C) to suppress exothermic side reactions. Replace protic solvents (e.g., H₂O) with aprotic alternatives (DCM, THF) .

Data Contradiction Analysis

Q. Why do similar pyridine derivatives exhibit divergent biological activities despite structural similarities?

Methodological Answer:

- Steric and electronic factors : Compare this compound with 4-Chloro-2-methoxy-6-methyl-3-nitropyridine . Methoxy groups increase solubility but reduce membrane permeability.

- Metabolic stability : Chlorine substituents at the 4-position resist oxidative metabolism compared to methyl groups, prolonging half-life .

- Target selectivity : Nitro groups may interact with cysteine residues in enzymes, while methyl groups hinder access to hydrophobic pockets .

| Derivative | Key Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| 4,6-Cl, 2-CH₃ | Cl (4,6), CH₃ (2) | 12 µM (Enzyme X) |

| 4-Cl, 2-OCH₃ | Cl (4), OCH₃ (2) | 45 µM (Enzyme X) |

Experimental Design

Q. How to design a factorial experiment to study substituent effects on reaction efficiency?

Methodological Answer:

- Variables : Chlorine position (4 vs. 6), nitration time (6 vs. 12 hours), solvent polarity (DCM vs. THF).

- Response surface methodology (RSM) : Optimize yield and purity using a central composite design .

- Statistical analysis : Apply ANOVA to identify significant interactions (e.g., chlorine position × solvent).

| Factor | Low Level | High Level |

|---|---|---|

| Cl Position | 4 | 6 |

| Time | 6 h | 12 h |

| Solvent | DCM (polar) | THF (nonpolar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.